Methyl 3-(5-methoxypyridin-3-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate typically involves the esterification of 3-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
it is likely that similar esterification processes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methoxypyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-hydroxypyridin-3-yl)benzoic acid.
Reduction: 3-(5-methoxypyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-methoxypyridin-3-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)benzoate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(5-methoxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and ester groups allows for a range of chemical modifications and potential biological activities .
Properties
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-4-3-5-11(6-10)14(16)18-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFMTADGDSFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742945 |
Source
|
Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-69-9 |
Source
|
Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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